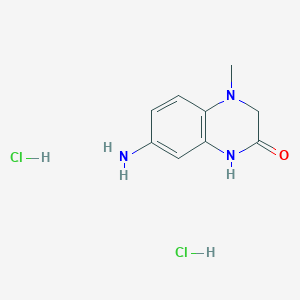

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically forming quinoxaline derivatives.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Various substitution reactions can occur on the amino and methyl groups, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione, while reduction could produce 3,4-dihydroquinoxaline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride serves as a building block for synthesizing more complex quinoxaline derivatives. Its unique substitution pattern allows for the exploration of new chemical properties and reactivities .

Biology

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial activity against various pathogens. This includes bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Activity : Several studies have investigated the anticancer properties of quinoxaline derivatives. For instance, compounds based on this structure have shown promise in inhibiting cancer cell proliferation through various mechanisms .

- Neuroprotective Effects : There is ongoing research into the compound's potential as a dual-target inhibitor for treating neurodegenerative diseases like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

Medicine

In medicinal chemistry, this compound is being investigated for therapeutic applications. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors implicated in various diseases .

Industry

The compound is also explored in industrial applications for developing new materials and chemical processes. Its unique properties can be harnessed in formulating new products or enhancing existing chemical processes .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antimicrobial Activity : In a study evaluating antimicrobial efficacy, derivatives showed significant inhibition against pathogenic bacteria with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .

- Anticancer Mechanisms : Research highlighted that compounds derived from this structure could inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .

- Neuropharmacological Studies : A series of hybrid compounds incorporating this quinoxaline derivative were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease treatment .

Mecanismo De Acción

The mechanism of action of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound of the quinoxaline family.

2,3-Dimethylquinoxaline: A derivative with two methyl groups.

6,7-Dimethoxyquinoxaline: A derivative with methoxy groups.

Uniqueness

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other quinoxaline derivatives.

Actividad Biológica

Overview

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride is a compound belonging to the quinoxaline family, known for its diverse biological activities. The compound's structure includes a quinoxaline ring, which is significant in medicinal chemistry for its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H11Cl2N3O

- Molar Mass : 236.09 g/mol

- CAS Number : 860503-30-6

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of quinoxaline compounds, including this one, against common pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) showed effective bactericidal and fungicidal activities.

- The compound demonstrated synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs significantly .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown:

- Inhibition of cell proliferation in various cancer cell lines such as HeLa (cervical cancer), DLD-1 (colorectal cancer), and SUIT-2 (pancreatic cancer).

- Growth Inhibition Percent (GI%) ranged from 46% to over 100% in different assays, indicating substantial cytotoxicity.

- IC50 values for certain derivatives were reported as low as 0.07 µM against specific cancer cell lines, showcasing potent activity compared to standard chemotherapeutics like daunorubicin .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR) , crucial enzymes in bacterial DNA replication and folate metabolism, respectively.

- The IC50 values for these interactions were found to be between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR inhibition .

Case Studies

- Antimicrobial Efficacy : A study on the antimicrobial derivatives revealed that compound 7b (a derivative) displayed superior efficacy with a significant reduction in biofilm formation compared to Ciprofloxacin, highlighting its potential as a therapeutic agent against resistant strains .

- Anticancer Screening : In a comparative study involving multiple compounds, derivatives of quinoxaline including this compound exhibited remarkable antiproliferative activity across several cancer cell lines, suggesting that structural modifications can enhance efficacy against specific cancers .

Propiedades

IUPAC Name |

7-amino-4-methyl-1,3-dihydroquinoxalin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12;;/h2-4H,5,10H2,1H3,(H,11,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGWFQCUQDOOKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1C=CC(=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.